molecular formula C20H19N3O5S B3564376 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No.: B3564376
M. Wt: 413.4 g/mol
InChI Key: DQCRGJFTBFBFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a complex organic compound with a structure that includes multiple functional groups

Properties

IUPAC Name

N-[2-(pyrrolidine-1-carbonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-18(13-23-20(26)15-8-2-4-10-17(15)29(23,27)28)21-16-9-3-1-7-14(16)19(25)22-11-5-6-12-22/h1-4,7-10H,5-6,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCRGJFTBFBFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide typically involves multi-step organic synthesis techniques. The synthetic route may include:

  • Formation of the benzisothiazol moiety: : This step involves the cyclization of appropriate precursors under specific conditions such as using an oxidizing agent like hydrogen peroxide.

  • Introduction of the pyrrolidinylcarbonyl group: : This step is achieved through acylation reactions where the pyrrolidine ring is introduced to the existing benzisothiazol structure.

  • Final acetamide linkage: : The compound is then finalized by introducing the acetamide group through amidation reactions.

Industrial Production Methods

While industrial production specifics are often proprietary, scaled-up synthesis generally follows optimized versions of the laboratory methods described above, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions such as:

  • Oxidation: : Due to the presence of sulfur in the benzisothiazol moiety.

  • Reduction: : Possible reduction of the dioxido group to a sulfide.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are feasible due to the aromatic nature of the benzisothiazol ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide.

  • Reducing agents like lithium aluminum hydride.

Major Products

The reactions typically yield substituted derivatives of the original compound, depending on the conditions and reagents used.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is explored for its potential in:

  • Pharmaceuticals: : As a potential drug candidate due to its complex structure and functional groups.

  • Material Science: : Used in the development of new materials with specific properties derived from its unique chemical structure.

  • Chemistry: : Studied for its reactivity and interactions with other compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, likely involving binding to certain proteins or enzymes, affecting biological pathways. Its exact mechanism can vary based on the application and the biological system it interacts with.

Comparison with Similar Compounds

Similar compounds include other benzisothiazol derivatives and acetamide-containing molecules

Similar compounds might be:

  • Benzisothiazol derivatives: : Compounds with similar core structures but different substituents.

  • Acetamide derivatives: : Molecules sharing the acetamide functional group but differing in the attached moieties.

This compound’s distinct combination of these groups provides a unique profile for further research and application development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.